molecular formula C8H16ClN B1420235 N-(prop-2-en-1-yl)cyclopentanamine hydrochloride CAS No. 1176911-28-6

N-(prop-2-en-1-yl)cyclopentanamine hydrochloride

Cat. No. B1420235
M. Wt: 161.67 g/mol
InChI Key: JGOAOCCDNKWGCR-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)cyclopentanamine hydrochloride, also known as PCP-HCl, is a synthetic chemical compound that has been used in laboratory experiments since the early 2000s. PCP-HCl is a derivative of cyclopentanamine, an amine with a cyclic structure. PCP-HCl has a variety of applications in scientific research, ranging from medicinal to pharmacological.

Scientific Research Applications

Heterocyclic Chemistry Applications:

  • The compound has been used in the synthesis of heterocyclic compounds. For example, cyclization of N-hetaryl-N′-(prop-2-en-1-yl)thioureas with sulfuryl chloride leads to the formation of corresponding hydrochlorides, which can be converted into free bases for further application in organic synthesis (Zborovskii et al., 2007).

Pharmacological Research:

  • It has shown potential in pharmacological research. For instance, derivatives of this compound have been evaluated for their role in supporting the survival of cultured dopamine neurons and possibly restoring dopaminergic innervation in Parkinson's disease models (Ardashov et al., 2019).

Medical Imaging:

  • Derivatives of N-(prop-2-en-1-yl)cyclopentanamine hydrochloride have been used in the development of positron emission tomography (PET) tracers for imaging specific brain receptors in neurodegenerative disorders like Alzheimer's disease (Christiaans et al., 2014).

Catalysis Research:

  • In catalysis research, the compound has been utilized in cycloisomerization reactions, such as in the formation of bicyclo[3.2.0]hept-6-en-2-ones, contributing to advancements in organic synthesis methods (Lee et al., 2009).

Anticonvulsant Activity:

  • Its derivatives have also been explored for potential anticonvulsant activities. For example, N(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl)-N(1)-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene)semicarbazide, a derivative, has been synthesized and evaluated for its anticonvulsant properties (Rajak et al., 2013).

Neuroprotective and Neurorestorative Drug Development:

  • Some derivatives of this compound have demonstrated neuroprotective and neurorestorative properties in animal models, suggesting their potential in drug development for neurodegenerative diseases (Ardashov et al., 2011).

properties

IUPAC Name

N-prop-2-enylcyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-7-9-8-5-3-4-6-8;/h2,8-9H,1,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOAOCCDNKWGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-en-1-yl)cyclopentanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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